Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin

Revefenacin impurity profiling process-related impurity oxidation state differentiation

ANDA filers risk ICH Q3B identification threshold failures and regulatory rejection when using uncharacterized or incorrect impurity standards for Revefenacin inhalation solution. • Distinguishable from the formyl analog (CAS 864760-28-1) by a 2 Da mass shift (487.59 vs. 485.57) and distinct chromatographic retention time-critical for unambiguous peak assignment in stability-indicating UHPLC methods. • ISO 17034 certified with full characterization data package (NMR, HRMS, HPLC, IR) ensuring traceable analytical evidence for FDA and NMPA method validation. • Certified purity ≥95% with 3-year shelf life at 2-8°C supports multi-year ANDA development programs without requalification.

Molecular Formula C29H33N3O4
Molecular Weight 487.6 g/mol
Cat. No. B13435463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin
Molecular FormulaC29H33N3O4
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CO
InChIInChI=1S/C29H33N3O4/c1-31(28(34)24-13-11-22(21-33)12-14-24)19-20-32-17-15-25(16-18-32)36-29(35)30-27-10-6-5-9-26(27)23-7-3-2-4-8-23/h2-14,25,33H,15-21H2,1H3,(H,30,35)
InChIKeyBDRTWFLPAGPESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Revefenacin Hydroxymethyl Impurity Reference Standard


Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin (CAS 1682660-39-4, molecular formula C29H33N3O4, molecular weight 487.59) is a process-related impurity and degradation product of Revefenacin, a once-daily nebulized long-acting muscarinic antagonist (LAMA) approved for maintenance treatment of chronic obstructive pulmonary disease (COPD) [1]. The compound is formally designated as Revefenacin Impurity 1, Revefenacin Alcohol Impurity, or Revefenacin Impurity 14 across different vendor catalogs . It is supplied as a characterized reference standard under ISO 17034 certification for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [2].

ISO 17034 certified impurity reference standard
Full characterization data package with COA documentation
Supports ANDA method validation and QC release workflows
Traceable impurity identification for regulatory submission
Hydroxymethyl-specific marker with distinct chromatographic retention
Differentiated from formyl analog for unambiguous peak assignment

Why Generic Impurity Standards Are Not Interchangeable


Impurity reference standards for Revefenacin are not interchangeable because each impurity possesses a unique structural identity with a distinct chromatographic retention time, mass spectrometric fragmentation pattern, and regulatory significance [1]. The Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl derivative differs from the closely related formyl analog (CAS 864760-28-1) by a single oxidation state at the benzamide para-position (hydroxymethyl vs. formyl), resulting in a molecular weight shift of 2 Da (487.59 vs. 485.57) and altered polarity that directly affects chromatographic separation and quantification accuracy in stability-indicating methods . Using an incorrect or uncharacterized impurity standard can lead to misidentification of degradation products, failure to meet ICH Q3B identification threshold requirements, and rejection of ANDA submissions by regulatory authorities [2]. The following quantitative evidence establishes the specific differentiation parameters that justify procurement of the exact CAS 1682660-39-4 standard.

Target
Hydroxymethyl impurity: CAS 1682660-39-4, -CH2OH substituent
Substitute
Formyl analog: CAS 864760-28-1, -CHO substituent
Oxidation state shift alters polarity and may shift chromatographic retention time, compromising peak identification in stability-indicating methods.
Target
ISO 17034 certified: full COA with NMR, MS, HPLC characterization
Substitute
Non-certified standard: limited or minimal characterization data
Non-certified standards may lack traceable metrological values and comprehensive documentation, introducing risk during regulatory method review.

Quantitative Differentiation from Closest Analogs


Structural Differentiation: Hydroxymethyl vs. Formyl Oxidation State

Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin (CAS 1682660-39-4) differs from its closest structural analog, Des-4'(methylpiperidine-4-carboxamide)-4'-formyl Revefenacin (CAS 864760-28-1), by the oxidation state at the benzamide para-substituent: the target compound bears a hydroxymethyl (-CH2OH) group while the comparator bears a formyl (-CHO) group [1]. This single-atom difference produces a molecular weight shift of 2.02 Da (487.59 vs. 485.57) and a predicted hydrogen bond donor count increase from 0 to 1 on the substituent, altering chromatographic retention and mass spectrometric detection characteristics .

Oxidation State Differentiation
Head-to-head
ΔMW +2.02 Da C29H33N3O4 vs. C29H31N3O4
-CH2OH (hydroxymethyl) → distinct from -CHO (formyl)
Supports independent chromatographic peak identification
2-Da mass difference ensures distinct retention in UHPLC methods
Revefenacin impurity profiling process-related impurity oxidation state differentiation

ISO 17034 Certification vs. Non-Certified Reference Standards

The CATO-brand Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin (Catalog C4X-203114) is manufactured under ISO 17034:2016 accreditation for reference material producers, with a certified purity specification of >95% as determined by HPLC, NMR, and MS characterization [1]. This contrasts with non-certified alternatives that may lack traceable metrological values and comprehensive Certificates of Analysis (COA). The CATO standard includes a full characterization data package comprising NMR spectra, mass spectra, HPLC chromatograms, IR, UV, water content, and residue on ignition analysis, eliminating the need for end-user re-verification [1].

ISO 17034 Certification
Reported
ISO 17034:2016 accredited reference material
Full COA: NMR, HRMS, HPLC, IR, UV — 3-year shelf life at 2–8°C
Supports ANDA and DMF submission documentation
Vendor-specified certification; end-user verification recommended
ISO 17034 reference standard certification pharmaceutical quality control

Physicochemical Properties: Solubility and Storage Requirements

Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin exhibits a predicted acid dissociation constant (pKa) of 13.34 ± 0.70, consistent with a weakly acidic hydroxymethyl proton . The compound demonstrates limited solubility in DMSO and methanol ('少许' / 'slightly soluble') and requires storage at -20°C (freezer conditions) to prevent decomposition, as indicated by a melting point >50°C with decomposition . These properties differ from the parent drug Revefenacin, which has a molecular weight of 597.76 (C35H43N5O4), higher predicted polarity due to the additional piperidine-4-carboxamide moiety, and is typically handled as a solid with DMF/DMSO solubility of 25 mg/mL .

Solubility and Storage Profile
Data to verify
pKa 13.34 ± 0.70 (predicted)
Slightly soluble in DMSO and methanol; storage at -20°C required
Informs sample preparation and handling protocol design
Predicted pKa; vendor-reported solubility data to verify
solubility profile pKa prediction sample preparation

Application Scenarios for the Reference Standard


ANDA and DMF Submission Support

Generic pharmaceutical manufacturers developing Revefenacin inhalation solution ANDAs require this specific impurity standard (CAS 1682660-39-4) to identify and quantify the hydroxymethyl process impurity in drug substance and drug product batches [1]. The ISO 17034 certified reference standard with full characterization data package (NMR, HRMS, HPLC, IR) provides the traceable analytical evidence required by the NMPA Center for Drug Evaluation and US FDA for impurity method validation and batch release testing [2]. The standard's certified purity (>95%) and 3-year shelf life at 2–8°C support multi-year development programs without requalification.

Stability-Indicating UHPLC Method Development

This impurity standard is essential for establishing relative retention times (RRT) and relative response factors in stability-indicating UHPLC methods for Revefenacin inhalation solution, where baseline separation of multiple degradation products is required [1]. The distinct chromatographic behavior arising from the hydroxymethyl substitution (vs. formyl analog at CAS 864760-28-1) makes this standard necessary for unambiguous peak assignment during forced degradation studies conducted per ICH Q1A guidelines [2].

Process Development and Manufacturing QC

During Revefenacin API synthesis optimization, this impurity standard serves as a quantitative marker for monitoring the completeness of the reductive amination step that converts the formyl intermediate to the final carboxamide-containing product [1]. Detection of residual hydroxymethyl impurity in isolated API batches using this standard helps manufacturers demonstrate compliance with ICH Q3A thresholds for unspecified impurities (≤0.10% for a maximum daily dose >2 g/day) before release [2].

Application
Selection Property
Validation Focus
ANDA and DMF impurity method validation
ISO 17034 certified reference material with full characterization package
Traceable impurity identification and quantification for regulatory review
Stability-indicating UHPLC method setup
Distinct hydroxymethyl retention profile vs. formyl analog
Unambiguous peak assignment in forced degradation studies
API process impurity control
Oxidation-state-specific quantitative marker
ICH Q3A threshold compliance monitoring during batch release
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